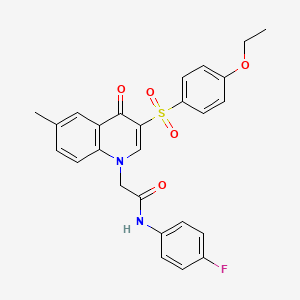

![molecular formula C11H8N4S2 B2804466 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823184-33-3](/img/structure/B2804466.png)

4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

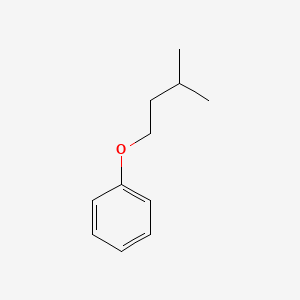

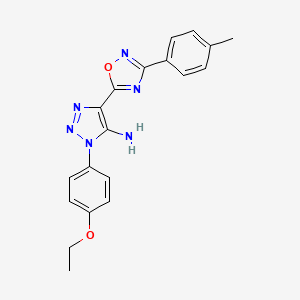

“4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8N4S2 .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a thiophene and a thiazole ring . The InChI code for this compound is 1S/C11H8N4S2/c12-11-13-4-3-7(15-11)9-6-14-10(17-9)8-2-1-5-16-8/h1-6H, (H2,12,13,15) .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 237 - 239 degrees Celsius . Its molecular weight is 260.34 .Scientific Research Applications

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties:

- Anticancer : Some thiophene derivatives possess anticancer activity, making them potential candidates for drug development .

Biosensor Applications

Ferrocene-functionalized thiophenes have been used as immobilization matrices in amperometric biosensors. These biosensors detect specific molecules (e.g., glucose, enzymes) and find applications in medical diagnostics and environmental monitoring .

Raw Materials for Drug Synthesis

Thiophenes serve as raw materials in the synthesis of various drugs. For instance:

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by forming a bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes in the structure and function of CDK2, potentially inhibiting its activity and leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The compound’s solubility, absorption, distribution, metabolism, and excretion would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is the inhibition of CDK2, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells, where the cell cycle is often dysregulated .

Action Environment

The action, efficacy, and stability of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells

properties

IUPAC Name |

4-(2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S2/c12-11-13-4-3-7(15-11)9-6-14-10(17-9)8-2-1-5-16-8/h1-6H,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVECACOBAVJWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)

![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2804398.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)